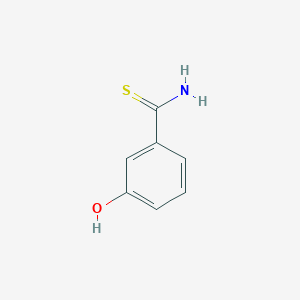

3-Hydroxythiobenzamide

描述

Contextualization of Thiobenzamides in Organic Chemistry

The journey of thioamides in chemical science began in the 1870s with the first described synthesis involving the treatment of amides with phosphorus sulfides, such as phosphorus pentasulfide. wikipedia.org This foundational method laid the groundwork for future advancements. Another classic approach that emerged is the Willgerodt-Kindler reaction, which allows for the formation of benzylthioamides. chemrxiv.org Early synthetic methods, while effective, were often considered unwieldy and lacked general applicability. acs.org A notable development came from the work of S. Ishikawa, who observed the exchange of hydrogen sulfide (B99878) between nitriles and thioamides in an acidic medium, a reaction that was later refined into a more general synthetic method. acs.org These early methods, though sometimes harsh, were instrumental in making thioamides accessible for further study and application. researchgate.net

Historically, thioamides have been recognized for their utility as intermediates in the synthesis of various heterocyclic compounds. chemrxiv.orgtaylorandfrancis.com Their ability to react with both electrophiles and nucleophiles makes them versatile building blocks in organic synthesis. taylorandfrancis.com

In contemporary organic chemistry, thioamide derivatives have gained considerable importance due to their diverse reactivity and applications. chemrxiv.orgresearchgate.netku.dk They serve as crucial intermediates in the synthesis of a wide range of heterocyclic compounds and are employed in late-stage functionalization of peptides. chemrxiv.org The substitution of the amide oxygen with sulfur imparts altered nucleophilicity and hydrogen bonding properties, which are significant for both chemical reactivity and non-covalent interactions. chemrxiv.orgku.dkchemrxiv.org

Modern synthetic strategies have expanded beyond traditional methods, with the development of new reagents and protocols. chemrxiv.orgresearchgate.net For instance, Lawesson's reagent, a more soluble analog of P4S10, has become a popular choice for the thionation of amides. wikipedia.orgchemrxiv.org Recent advancements also include the direct synthesis of thioamides from nitroalkanes and amines using elemental sulfur and sodium sulfide, a method that is notably mild and efficient. researchgate.net

The unique properties of thioamides have led to their incorporation into biologically active molecules to enhance target affinity and stability against enzymatic hydrolysis. chemrxiv.orgku.dkchemrxiv.org They are also used as probes to study protein and peptide folding and dynamics. chemrxiv.orgku.dk The thioamide moiety is a key feature in several natural products and has been explored for its potential in medicinal chemistry, with applications in the development of therapeutic agents. chemrxiv.orgacs.orgnih.goviasp-pain.org

Unique Aspects of Hydroxy-Substituted Thiobenzamides

Positional isomerism, where functional groups occupy different positions on a core structure, can lead to significant differences in the physical and chemical properties of molecules. dergipark.org.trunacademy.com In the case of hydroxy-substituted thiobenzamides, the position of the hydroxyl group on the benzene (B151609) ring—for example, in the meta (3-hydroxy) versus the para (4-hydroxy) position—has profound chemical implications.

The relative position of substituents affects the electronic environment of the molecule. dergipark.org.tr For instance, electron-donating substituents in the meta- or para-position of thiobenzamide (B147508) have been shown to significantly enhance toxic potency in certain biological systems, indicating a change in chemical reactivity. nih.gov Conversely, ortho-substitution can sterically hinder reactions at the thioamide group. nih.gov

Computational studies on positional isomers of other aromatic compounds have demonstrated that while thermodynamic parameters like total energy, enthalpy, and Gibbs free energy may not differ significantly between isomers, quantum chemical reactivity descriptors often do. dergipark.org.tr This suggests that 3-hydroxythiobenzamide and 4-hydroxythiobenzamide (B41779), while having the same molecular formula, will likely exhibit distinct reactivity profiles due to the different electronic effects of the hydroxyl group at the meta and para positions. For example, the para-hydroxy group can participate in resonance that directly influences the thioamide functional group, an effect that is not possible for the meta-hydroxy group.

The table below illustrates some of the key differences that can be anticipated between this compound and its positional isomer, 4-hydroxythiobenzamide, based on general principles of positional isomerism.

| Property | This compound (meta) | 4-Hydroxythiobenzamide (para) |

| Electronic Effects | The hydroxyl group primarily exerts an inductive electron-withdrawing effect. | The hydroxyl group can exert both an inductive electron-withdrawing effect and a resonance electron-donating effect. |

| Reactivity | The electronic influence on the thioamide group is less direct. | The resonance effect can directly impact the electron density and reactivity of the thioamide group. |

| Hydrogen Bonding | Capable of intermolecular hydrogen bonding. | Capable of intermolecular hydrogen bonding, potentially leading to different crystal packing and solubility. |

| Acidity of Hydroxyl Proton | The acidity is influenced by the electron-withdrawing nature of the thioamide group. | The acidity may be different due to the interplay of inductive and resonance effects. |

The presence of the hydroxyl group introduces the capacity for hydrogen bonding, which can significantly influence the physical properties of the compound, such as its melting point, boiling point, and solubility. ontosight.ai The hydroxyl group can act as a hydrogen bond donor, and the sulfur and nitrogen atoms of the thioamide group can act as hydrogen bond acceptors. nih.gov These interactions can lead to the formation of specific supramolecular structures in the solid state. researchgate.net

Furthermore, the hydroxyl group can influence the electronic properties of the aromatic ring and, consequently, the reactivity of the thioamide functional group. The position of the hydroxyl group determines whether it has an electron-donating or electron-withdrawing effect through resonance and induction, which in turn can affect the nucleophilicity of the sulfur atom and the electrophilicity of the carbon atom in the thioamide group. nih.gov For instance, studies on related compounds have shown that hydroxyl groups can participate in intramolecular hydrogen bonding, which can affect the conformation and reactivity of the molecule. researchgate.net

The hydroxyl group can also serve as a site for further chemical modification, allowing for the synthesis of a variety of derivatives with potentially new and interesting properties.

Structure

3D Structure

属性

IUPAC Name |

3-hydroxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIHGRWUQGTNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374749 | |

| Record name | 3-Hydroxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104317-54-6 | |

| Record name | 3-Hydroxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybenzene-1-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Hydroxythiobenzamide and Its Derivatives

Innovations in Direct Thionation Strategies

Direct thionation of the corresponding amide is a primary route for synthesizing thioamides. Recent innovations have focused on novel reagents and catalytic systems to enhance the efficiency and applicability of this transformation.

Lawesson's reagent, or LR, is a widely used thionating agent for converting carbonyl compounds, including amides, into their corresponding thiocarbonyl analogues. organic-chemistry.orgwikipedia.orgnih.gov The reaction mechanism involves the dissociation of Lawesson's reagent into reactive dithiophosphine ylides, which then react with the amide. organic-chemistry.orgwikipedia.org The formation of a stable phosphorus-oxygen double bond in the resulting thiaoxaphosphetane intermediate drives the reaction forward. organic-chemistry.org

While Lawesson's reagent is effective, traditional methods often require high temperatures and long reaction times. nih.gov To address these limitations, microwave-assisted synthesis has emerged as a significant improvement, leading to shorter reaction times and higher yields of thioamides. organic-chemistry.org Additionally, the development of fluorous-tagged Lawesson's reagent has simplified product isolation by allowing for easy separation of the fluorous byproducts. organic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Thionation with Lawesson's Reagent

| Feature | Conventional Heating | Microwave Irradiation |

| Reaction Time | 2–25 hours nih.gov | Significantly reduced organic-chemistry.org |

| Temperature | High nih.gov | Often lower than conventional |

| Yields | Good to high organic-chemistry.org | Generally improved nih.gov |

| Workup | Often requires chromatography | Simplified, especially with fluorous LR organic-chemistry.org |

Recent research has emphasized the development of metal-free and catalytic thionation methods to avoid the use of stoichiometric and often toxic heavy metal reagents. organic-chemistry.orgbeilstein-journals.org These approaches offer greener and more sustainable alternatives for thioamide synthesis.

One notable metal-free strategy involves the use of elemental sulfur in the presence of an activating agent. beilstein-journals.org For instance, a transition-metal-free approach utilizes elemental sulfur and an amine to convert aromatic alkynes into aryl thioamides. organic-chemistry.org Another metal-free method employs a Bronsted superacid like triflic acid to facilitate the Friedel–Crafts arylation of isothiocyanates, yielding thioamides in excellent yields and short reaction times. rsc.org

Catalytic systems are also being explored to improve the efficiency of thionation. Molybdenum-based catalysts, for example, have shown promise in the selective activation of amides for subsequent functionalization, including thionation. nih.gov These catalysts can operate under mild conditions and exhibit high selectivity, even in the presence of multiple amide groups. nih.gov

Sodium sulfide (B99878) (Na₂S) has been utilized as an effective sulfur source for the synthesis of thioamides. mdpi.comacs.org One-pot procedures using sodium sulfide for the conversion of benzamides to thiobenzamides have been developed, offering operational simplicity and high yields at room temperature. mdpi.com A method for synthesizing aromatic primary thioamides from nitriles using sodium hydrogen sulfide and magnesium chloride in dimethylformamide (DMF) has also been reported, avoiding the need to handle hazardous hydrogen sulfide gas. researchgate.net

Ionic liquids (ILs) have gained attention as environmentally benign reaction media for various organic transformations, including thioamide synthesis. rsc.orgrsc.orgmdpi.comresearchgate.net A novel method utilizes an ionic liquid, 1,8-diazabicyclo rsc.orgrsc.orgundec-7-enium acetate (B1210297) ([DBUH][OAc]), to catalyze the reaction of aryl nitriles with sodium sulfide, producing thioamides at room temperature. rsc.orgrsc.orgresearchgate.net This protocol is advantageous due to the recyclability of the ionic liquid and its applicability to a wide range of substrates. rsc.orgrsc.orgresearchgate.net The use of ionic liquids can also promote multi-component reactions for the synthesis of complex sulfur-containing heterocycles. nih.gov

Multi-Component Reactions for Complex 3-Hydroxythiobenzamide Scaffolds

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. rug.nlrsc.orgnih.govnih.govresearchgate.net This approach is highly efficient and atom-economical, making it attractive for the synthesis of diverse molecular scaffolds. rug.nlnih.gov

The Willgerodt-Kindler reaction is a classic method for preparing thioamides from aryl ketones or aldehydes, an amine, and elemental sulfur. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of an enamine, which then reacts with sulfur. wikipedia.org A series of rearrangements leads to the final thioamide product. organic-chemistry.org

Recent modifications to the Willgerodt-Kindler reaction have focused on improving its efficiency and expanding its substrate scope. Microwave-enhanced syntheses have been shown to significantly shorten reaction times and improve yields. organic-chemistry.orglongdom.org The use of heterogeneous acid catalysts, such as Montmorillonite K-10, under microwave irradiation provides an environmentally friendly approach with easy catalyst separation and recycling. longdom.org Base-catalyzed versions of the reaction have also been developed for the efficient synthesis of thiobenzanilides. organic-chemistry.org Furthermore, o-hydroxythiobenzamides have been prepared using the Willgerodt-Kindler reaction from o-hydroxybenzaldehyde. cdnsciencepub.com

The principles of green chemistry are increasingly being applied to the synthesis of thioamides, including this compound, to minimize environmental impact. rsc.org This involves the use of non-toxic reagents, renewable starting materials, and energy-efficient reaction conditions.

One green approach is the use of water as a solvent. A water-mediated direct thioamidation of aldehydes at room temperature has been developed, offering a simple and environmentally friendly method. organic-chemistry.org Another strategy involves the use of elemental sulfur as a non-toxic sulfur source in catalyst-free, one-pot, three-component reactions. beilstein-journals.org The synthesis of thioamides from nitriles and sodium sulfide in an ionic liquid at room temperature is another example of a green protocol that avoids harsh reagents and allows for solvent recycling. rsc.orgrsc.org Furthermore, the direct insertion of hydrogen sulfide into nitriles using synergistic C–N sites on a catalyst presents an atom-economical route to thioamides. rsc.org

Derivatization Strategies of this compound

Derivatization of the this compound scaffold allows for the generation of a diverse range of molecules through the strategic modification of its functional groups.

The synthesis of fused-thiazole systems often involves the reaction of a thioamide with an appropriate α-halocarbonyl compound. While the direct use of this compound in this context is not extensively detailed in the reviewed literature, the methodology has been successfully applied to its isomer, 4-hydroxythiobenzamide (B41779).

In one such application, researchers synthesized a series of fused-thiazole derivatives of nootkatone, a natural sesquiterpenoid. nih.govresearchgate.net The process involved reacting an epoxy-nootkatone electrophile with various thioamides. nih.gov Specifically, the use of 4-hydroxythiobenzamide (p-hydroxythiobenzamide) as the thioamide component resulted in the formation of a potent fused-thiazole product. nih.gov This general approach, which involves the condensation of a thioamide with an α-functionalized ketone, represents a viable strategy for creating fused-thiazole structures from various thiobenzamide (B147508) isomers. nih.govrsc.org For instance, the condensation of 4-hydroxythiobenzamide with ethyl bromopyruvate is a key step in producing 2-phenylthiazole (B155284) derivatives. semanticscholar.org This reaction yields ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate, a precursor for further derivatization. semanticscholar.org

Chimeric molecules are engineered constructs where two or more distinct chemical entities are linked to create a new agent with combined or novel properties. nih.govnih.gov This strategy is employed to target specific biological pathways or to enhance the characteristics of a parent drug molecule.

Although specific examples of chimeric molecules constructed directly from this compound are not prominent in the surveyed scientific literature, its isomer, 4-hydroxythiobenzamide (TBZ), has been utilized for this purpose. TBZ is recognized as a hydrogen sulfide (H₂S)-releasing moiety. nih.gov Researchers have created chimeric molecules by linking TBZ to existing drugs, such as the corticosteroid dexamethasone, to create novel anti-inflammatory compounds with added antioxidant activity derived from the H₂S-releasing portion. nih.gov This demonstrates a clear strategy where a hydroxythiobenzamide moiety can be incorporated into a larger chimeric structure to impart specific functionalities.

The incorporation of thioamides into peptides is a chemical modification that replaces a standard amide (peptide) bond with a thioamide bond (C=S)-NH. This substitution can alter the peptide's properties. The chemical synthesis of peptides is a well-established field, typically employing solid-phase peptide synthesis (SPPS) where amino acids are sequentially added to a growing chain on a polymer support. wikipedia.orgsigmaaldrich.com

The preparation of peptides containing a specific moiety like this compound would necessitate its integration as a custom building block within the SPPS framework. General methods for creating thioamide linkages, such as the use of thionating agents like Lawesson's reagent on a resin-bound dipeptide, have been developed. nih.gov However, the specific synthesis of peptides containing a this compound group is not explicitly described in the reviewed literature. The synthesis of thioether-containing peptides, which involves different chemical linkages (C-S-C), has also been explored through various convergent routes on solid supports. mdpi.com

Purification and Characterization Techniques in this compound Synthesis Research

The successful synthesis of this compound derivatives relies on robust purification and characterization methods to ensure the identity and purity of the final compounds. The techniques employed are standard across organic chemistry research and are well-documented for the closely related isomer, 4-hydroxythiobenzamide, and its derivatives.

Crude synthetic products are commonly purified using silica (B1680970) gel column chromatography. semanticscholar.orgnih.gov For purity assessment and quantification, High-Performance Liquid Chromatography (HPLC) is a standard method. google.com A patent for the preparation of p-hydroxythiobenzamide specifies the use of HPLC with a UV detector for purity analysis, employing an area normalization method. google.com

Structural confirmation of the synthesized molecules is achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon (¹³C NMR), is fundamental for elucidating the molecular structure. semanticscholar.orgnih.gov Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to confirm the elemental composition and molecular weight of the synthesized compounds. researchgate.netnih.gov In specific research contexts, other analytical methods may be used; for example, slot blotting with specific antibodies was used to assess the biochemical effects of treatment with chimeric molecules derived from 4-hydroxythiobenzamide. nih.gov

| Technique | Purpose |

| Silica Gel Column Chromatography | Purification of crude reaction products. semanticscholar.org |

| High-Performance Liquid Chromatography (HPLC) | Assessment of final product purity and quantification. google.com |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Elucidation of the molecular structure by analyzing proton environments. semanticscholar.org |

| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Determination of the carbon skeleton of the molecule. semanticscholar.org |

| High-Resolution Mass Spectrometry (HRMS) | Precise determination of molecular weight and confirmation of elemental formula. nih.gov |

Structure Activity Relationship Sar Studies of 3 Hydroxythiobenzamide Derivatives

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional arrangement of a molecule, its conformation, and stereochemistry are pivotal in determining its interaction with biological targets. For 3-hydroxythiobenzamide derivatives, specific spatial orientations are often essential for their desired pharmacological effects.

Research has highlighted the importance of the axial disposition of the thioamide group for the potent biological activity of certain this compound derivatives. nih.gov In a series of thiobenzamide (B147508) fusion inhibitors derived from 1,3,3-trimethyl-5-hydroxy-cyclohexylmethylamine, which were evaluated for their anti-influenza activity, the axial orientation of the thioamide moiety was found to be crucial for effective inhibition. nih.gov This specific conformational arrangement likely facilitates optimal binding to the target protein, thereby blocking viral fusion. This underscores the significance of stereochemistry in the design of antiviral agents based on the thiobenzamide scaffold. nih.gov

The nature and position of substituents on the phenyl ring of this compound and its analogs significantly modulate their biological activity. Studies on various derivatives have demonstrated that the presence, type, and location of these substituents can enhance or diminish the compound's efficacy.

For instance, in a study of chimeric thiazolo-nootkatone derivatives, the introduction of hydroxyl groups on the phenyl ring was found to be a key determinant of their antimicrobial activity against Gram-positive bacteria. nih.gov Specifically, a para-hydroxy group was shown to be required for potent activity. nih.gov The activity was further enhanced by the presence of a meta-hydroxy group in conjunction with the para-hydroxy group. nih.gov However, a meta-hydroxy group alone did not result in significant activity. nih.gov This suggests a specific hydrogen bonding interaction or electronic effect conferred by the hydroxyl groups is necessary for the antimicrobial action.

The table below summarizes the effect of different substituents on the phenyl ring on the antimicrobial activity of some of these derivatives. nih.gov

| Compound | Substituent(s) on Phenyl Ring | Antimicrobial Activity (MIC in µg/mL) against S. aureus |

| 14 | m-Hydroxy | Not significant |

| 15 | p-Hydroxy | 6.25 |

| 16 | m,p-Dihydroxy | 3.12 |

These findings illustrate the principle that even minor modifications to the phenyl ring can lead to substantial changes in biological outcomes, guiding the optimization of lead compounds.

Ligand Design and Receptor Interactions

The design of ligands that can effectively interact with specific biological receptors is a cornerstone of drug discovery. This compound and its derivatives have been explored as components of such ligands, particularly for their ability to interact with metal ions in enzyme active sites.

The this compound moiety has been identified as a novel zinc binding group (ZBG) in the design of histone deacetylase (HDAC) inhibitors. nih.gov HDACs are a class of enzymes that play a crucial role in gene expression, and their inhibition is a validated strategy in cancer therapy. nih.govturkjps.org Many HDAC inhibitors function by chelating the zinc ion in the enzyme's active site. mdpi.com

While hydroxamic acid is a commonly used ZBG, it has been associated with certain undesirable side effects. nih.govnih.gov This has prompted the search for alternative ZBGs. Researchers have identified 3-hydroxypyridin-2-thione (3-HPT), a structural analog of this compound, as a novel ZBG. nih.gov Derivatives of 3-HPT have shown selective inhibition of HDAC6 with no significant inhibition of HDAC1, which could lead to more targeted therapies with fewer side effects. nih.gov Molecular docking studies have suggested that the tropolone (B20159) group, which shares structural similarities with the this compound scaffold, is also capable of binding to the zinc ion in the HDAC active site. nih.gov

In the context of this compound-based inhibitors, optimization of the linker and cap regions is a key strategy for improving their pharmacological profiles. For example, in the development of HDAC inhibitors, various aromatic or heteroaromatic linkers and different cap groups are synthesized and tested to find the optimal combination for potency and selectivity. nih.gov The modification of these regions can influence not only the binding affinity but also the pharmacokinetic properties of the resulting compounds. nih.gov

Computational Approaches in SAR Elucidation

Computational methods have become indispensable tools in modern drug discovery, providing valuable insights into the SAR of new compounds and guiding the design of more effective drugs. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking are frequently employed to understand how this compound derivatives interact with their biological targets. turkjps.orgresearchgate.net

Molecular docking simulations can predict the binding mode of a ligand within the active site of a receptor, helping to explain the observed biological activity. turkjps.orgrsc.org For instance, docking studies have been used to evaluate the binding mode of novel HDAC inhibitors, providing a rationale for their observed potency and selectivity. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. researchgate.net

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate models that correlate the 3D properties of molecules with their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. turkjps.org The integration of ligand-based and structure-based computational approaches offers a powerful strategy for understanding the complex SAR of this compound derivatives and for the rational design of new therapeutic agents. turkjps.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method widely used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.org For this compound and its derivatives, DFT calculations, specifically using the B3LYP functional with basis sets like 6-311+G(d,p) and 6-311++G(d,p), have been employed to determine molecular geometry, harmonic vibrational frequencies, and bonding features in the ground state. nih.govbiocrick.com These calculations are instrumental in understanding the stability and reactivity of the molecule. scirp.org

The application of DFT can elucidate interaction energies, providing a measure of the affinity of a compound for a particular target. For instance, a significant negative interaction energy, such as −173.2886 kcal/mol calculated for a derivative, indicates a strong affinity. researchgate.net The choice of the DFT functional and basis set is critical for obtaining results that correlate well with experimental data. The B3LYP/6-311++G(d,p) level of theory has been shown to provide good agreement between theoretical and experimental structural and spectroscopic data for various organic molecules. ajchem-a.com

Table 1: DFT Calculation Parameters for Thiobenzamide Derivatives

| Parameter | Value/Method |

| Functional | B3LYP |

| Basis Set | 6-311+G(d,p), 6-311++G(d,p) |

| Software | Gaussian 09 |

| Phase | Gas Phase and Solution (e.g., DMF using PCM) |

This table summarizes common parameters used in DFT calculations for thiobenzamide derivatives, based on methodologies reported in the literature. nih.govscirp.orgrsc.org

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. researchgate.net

For 4-hydroxythiobenzamide (B41779) (a positional isomer of the title compound), HOMO-LUMO analysis has shown that charge transfer occurs within the molecule. nih.govbiocrick.com This intramolecular charge transfer is a key factor in its chemical behavior. The HOMO-LUMO energy gap can be used to predict chemical reactivity descriptors such as electronegativity, hardness, and chemical potential. researchgate.net In the context of SAR, modifications to the this compound structure that alter the HOMO and LUMO energy levels can significantly impact its biological interactions. wuxibiology.com

Table 2: Frontier Molecular Orbital Energies for a Thiobenzamide Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: The values in this table are illustrative and represent typical ranges found in the literature for similar compounds. Actual values would be specific to the derivative and the computational method used.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) in shades of red and yellow, and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. researchgate.netresearchgate.net

In studies of hydroxythiobenzamide derivatives, MEP analysis helps to identify the most reactive sites on the molecule. nih.gov For example, the nitrogen and oxygen atoms are typically regions of high electron density, making them susceptible to electrophilic attack, while the hydrogen atoms of the hydroxyl and thioamide groups are electron-deficient. ajchem-a.com This information is crucial for understanding how the molecule might interact with a biological target, such as the active site of an enzyme. The MEP is calculated at a specific level of theory, such as B3LYP/6-311+G*, to provide a detailed picture of the electrostatic landscape. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand the binding modes of ligands to their protein targets. rsc.orgnih.gov For derivatives of hydroxythiobenzamide, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes. semanticscholar.org

These studies involve preparing the 3D structures of both the ligand (the this compound derivative) and the protein target. The ligand's geometry is often optimized using DFT methods, such as B3LYP/6-31g(d,p), before docking. rsc.org The docking process then explores various possible binding poses of the ligand within the active site of the protein and scores them based on their binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. mdpi.com This information is invaluable for the rational design of more potent and selective inhibitors. frontiersin.org

Bioactivity and Medicinal Chemistry of 3 Hydroxythiobenzamide and Its Hybrids

3-Hydroxythiobenzamide as a Precursor for Bioactive Compounds

While the broader class of hydroxythiobenzamides serves as valuable intermediates in pharmaceutical synthesis, the specific roles of the 3-hydroxy isomer are outlined below.

17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a critical enzyme that catalyzes the conversion of the weak estrogen, estrone, into the highly potent estradiol (B170435). nih.govwikipedia.org This function makes it a significant target for the development of treatments for estrogen-dependent diseases like breast cancer and endometriosis. nih.govnih.gov The inhibition of 17β-HSD1 can selectively lower local estradiol concentrations in affected tissues. nih.gov

Currently, there is no specific information available in the reviewed scientific literature detailing the use of this compound as a direct precursor for inhibitors of 17β-hydroxysteroid dehydrogenase type 1. Research into non-steroidal inhibitors of this enzyme has focused on other chemical scaffolds, such as hydroxybenzothiazoles. nih.gov

Febuxostat (B1672324) is a potent, non-purine inhibitor of xanthine (B1682287) oxidase, an enzyme crucial for the production of uric acid. Its application is primarily in the management of hyperuricemia in patients with gout. newdrugapprovals.orggoogleapis.com The synthesis of febuxostat involves several intricate chemical steps, often utilizing key intermediates.

A thorough review of synthetic pathways indicates that 4-hydroxythiobenzamide (B41779) , an isomer of this compound, is a widely used and crucial starting material for producing key febuxostat intermediates. googleapis.comgoogle.comscispace.com Multiple patented processes describe reacting 4-hydroxythiobenzamide with ethyl 2-chloroacetoacetate to form the thiazole (B1198619) ring that is central to the structure of febuxostat. googleapis.comscispace.com One documented synthetic route for febuxostat does mention the use of 3-nitro-4-hydroxy-thiobenzamide, which is produced from 3-nitro-4-hydroxybenzaldehyde as a starting material. newdrugapprovals.org However, there is no available data to support the use of this compound as an intermediate in the synthesis of febuxostat.

Hydrogen Sulfide (B99878) (H₂S) Releasing Properties of this compound Derivatives

Hydrogen sulfide (H₂S) is now recognized as the third endogenous gaseous signaling molecule, alongside nitric oxide and carbon monoxide, playing vital roles in physiological and pathophysiological processes. frontiersin.orggoogle.com The development of molecules that can donate H₂S in a controlled manner is a significant area of therapeutic research. Arylthioamides, including hydroxythiobenzamide derivatives, have been identified as a class of H₂S donors. mdpi.com For instance, the 4-hydroxythiobenzamide moiety has been incorporated into other drugs, such as naproxen (B1676952), to create H₂S-releasing non-steroidal anti-inflammatory drugs (NSAIDs) like ATB-346, which exhibit enhanced safety profiles. mmu.ac.ukgoogle.com

In mammals, H₂S is endogenously produced primarily through enzymatic pathways involving L-cysteine. The key enzymes responsible for this synthesis are:

Cystathionine γ-lyase (CSE): Predominantly found in the cardiovascular system and peripheral tissues. google.comnih.gov

Cystathionine β-synthase (CBS): The main H₂S-producing enzyme in the central nervous system. google.comnih.gov

3-Mercaptopyruvate sulfurtransferase (3-MST): Works in conjunction with cysteine aminotransferase and is found in various tissues, including the brain and vascular endothelium. nih.gov

These enzymes regulate the physiological concentrations of H₂S, which is crucial for processes like vasodilation, neurotransmission, and inflammation modulation. google.com The therapeutic strategy behind using exogenous H₂S donors is to supplement H₂S levels in conditions where its endogenous production is deficient or where increased levels would be beneficial. google.com

Thiobenzamide (B147508) derivatives are known to release hydrogen sulfide through specific chemical pathways. The primary proposed mechanisms include:

Hydrolysis: The thiocarbonyl group (C=S) of the thiobenzamide can undergo hydrolysis to the corresponding carbonyl group (C=O) of an amide, releasing H₂S in the process. This reaction can be promoted by either acidic or basic conditions.

Thiol-Mediated Release: Reaction with endogenous thiols, such as L-cysteine or glutathione (B108866), can facilitate the release of H₂S from the thiobenzamide moiety. mmu.ac.uk This is a particularly relevant mechanism in a biological environment where these thiols are abundant.

The structure of the specific thiobenzamide derivative can influence the rate and trigger for H₂S release, allowing for the design of prodrugs that deliver H₂S in a controlled manner. nih.govnih.gov

The release of H₂S from donor molecules, including thiobenzamide derivatives, has a wide range of potential therapeutic applications stemming from the diverse biological activities of H₂S. These benefits are often observed when an H₂S-releasing moiety is attached to an existing drug, which can enhance efficacy and reduce side effects. frontiersin.orggoogle.com

| Therapeutic Implication | Mechanism / Effect of H₂S | Reference |

| Anti-inflammatory | H₂S can inhibit the production of pro-inflammatory mediators and reduce the activity of inflammatory signaling pathways like NF-κB. It can also decrease the infiltration of inflammatory cells. | mdpi.comnih.gov |

| Gastrointestinal Protection | H₂S has been shown to protect the gastric mucosa from injury, an effect that is particularly beneficial when combined with NSAIDs, which are known to cause gastric side effects. | google.comgoogle.com |

| Cardiovascular Effects | H₂S contributes to the regulation of vascular tone, leading to vasodilation. It also has protective effects against cardiac remodeling and ischemia-reperfusion injury. | frontiersin.orggoogle.com |

| Antioxidant Activity | H₂S can act as a direct scavenger of reactive oxygen species (ROS) and enhance the endogenous antioxidant capacity by increasing the production of glutathione (GSH). | nih.govnih.gov |

| Neuromodulation | In the nervous system, H₂S is involved in neurotransmission and has demonstrated protective effects against neuronal injury. | google.comphysiology.org |

| Cytoprotection | By modulating pathways related to apoptosis (programmed cell death) and oxidative stress, H₂S can protect cells from various forms of damage. | nih.govnih.gov |

Anti-Infective Applications

The role of this compound in combating infectious diseases has been evaluated, with research focusing on its antibacterial, antifungal, and antiviral properties.

Investigations into the antibacterial effects of this compound have been conducted through its incorporation into hybrid molecules. One such study involved the synthesis of a series of chimeric thiazolo-nootkatone derivatives to evaluate their potency against various bacterial strains. In this series, derivatives of ortho-, meta-, and para-hydroxythiobenzamide were created. nih.gov The meta-hydroxy derivative, corresponding to this compound (compound 14 in the study), did not exhibit any significant antibacterial activity. nih.gov

This lack of activity was notable when compared to its isomers. The para-hydroxythiobenzamide derivative (compound 15) showed considerable potency against several strains of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, and Enterococcus faecium, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 6.25 μg/mL. nih.gov An even greater activity was observed with the catechol-derived fused thiazole (compound 16), which had MIC values as low as 1.56 μg/mL against E. faecium. nih.gov A patent also describes the use of this compound as a reactant in the synthesis of potential antibacterial agents. google.com

Table 1: Antibacterial Activity of Hydroxythiobenzamide-Derived Thiazolo-Nootkatones

| Compound | Hydroxy Position | Result | Source |

|---|---|---|---|

| 14 | meta- (3-hydroxy) | Failed to show any significant activity | nih.gov |

| 15 | para- (4-hydroxy) | Potent activity (MIC: 3.12-6.25 µg/mL) | nih.gov |

| 16 | Catechol (3,4-dihydroxy) | Most potent activity (MIC: 1.56-3.12 µg/mL) | nih.gov |

Based on the available scientific literature, there is currently no specific information regarding the antifungal activity of this compound or its direct derivatives.

There is no available research data concerning the antiviral activity of this compound, including its potential for influenza fusion inhibition.

Other Pharmacological Applications

Beyond anti-infectives, the potential utility of this compound has been considered in other therapeutic contexts, such as oncology and neurology.

While some complex heterocyclic compounds derived from thioamides have shown cytotoxic effects against cancer cell lines, there is a lack of specific data on the anticancer activity of this compound itself. researchgate.net Research into hybrid molecules, which combine different pharmacophores to enhance therapeutic effects, is an active area in cancer drug discovery, but studies specifically detailing the efficacy of this compound hybrids are not currently available. rsc.orgresearchgate.net

The therapeutic potential of this compound in the context of neurodegenerative conditions has not been specifically reported in the available literature. While there is interest in hydrogen sulfide (H₂S)-releasing compounds for treating neurodegenerative disorders that have a neuroinflammatory component, research has predominantly focused on other donor molecules, such as the 4-hydroxy isomer. medscape.com

Analgesia

Comprehensive searches of scientific literature and patent databases did not yield any specific studies or data on the analgesic activity of this compound or its hybrid compounds. The available research on hydroxythiobenzamide isomers as analgesic agents or as moieties in analgesic drug hybrids is focused almost exclusively on the 4-hydroxythiobenzamide isomer.

This body of research highlights 4-hydroxythiobenzamide as a hydrogen sulfide (H₂S)-releasing molecule when incorporated into hybrid drugs, particularly with non-steroidal anti-inflammatory drugs (NSAIDs). google.comgoogle.comjustia.commedscape.comnih.govgoogle.comgoogleapis.comnih.gov For instance, ATB-346, a well-studied compound, is a hybrid of naproxen and 4-hydroxythiobenzamide. nih.gov Studies on such hybrids indicate that the release of H₂S contributes to their anti-inflammatory and analgesic effects, while also mitigating the gastrointestinal side effects commonly associated with NSAIDs. google.commedscape.com

However, no equivalent research or data could be found for the this compound isomer. Therefore, its potential for analgesic activity remains uninvestigated in the public domain.

Data Tables

No data available for this compound.

Coordination Chemistry and Supramolecular Interactions of 3 Hydroxythiobenzamide

Ligand Properties of 3-Hydroxythiobenzamide in Metal Complex Formation

This compound possesses multiple donor sites, making it a versatile ligand in coordination chemistry. The thioamide functional group is known for its ability to exist in thione and thiol tautomeric forms, which influences its coordination behavior with metal ions ucj.org.ua. The primary coordination is expected to occur through the soft sulfur atom and the harder nitrogen atom of the thioamide moiety, allowing it to act as a chelating ligand.

Thioamides are recognized as effective ligands due to the presence of nucleophilic sulfur and nitrogen atoms, which can form stable inter- and intramolecular hydrogen bonds, leading to various binding modes with metal ions mdpi.comsemanticscholar.org. The electronic properties of the thioamide group, combined with the phenolic hydroxyl group, make this compound an interesting candidate for the formation of stable metal complexes.

Based on the behavior of analogous thioamide and thiosemicarbazone ligands, this compound can exhibit several coordination modes. Thiosemicarbazones, which contain a similar N-C=S linkage, typically bind to metal ions as bidentate N,S-donor ligands, forming stable five-membered chelate rings nih.gov. It is anticipated that this compound would behave similarly, coordinating to a central metal ion through both the sulfur and nitrogen atoms of the thioamide group researchgate.net.

Common coordination modes for such ligands include:

Monodentate Coordination: Coordination may occur solely through the sulfur atom, which is a common mode for thiocarbonyl compounds icm.edu.plgiqimo.com.

Bidentate (S, N) Chelating Coordination: The ligand can form a stable chelate ring by coordinating through both the sulfur and nitrogen atoms of the thioamide group. This is a prevalent mode for thioamides and related ligands, resulting in complexes with the general formula [MLCl₂], where the thioamide acts as a bidentate ligand nih.govresearchgate.net.

Bridging Coordination: In polynuclear complexes, the thioamide ligand could potentially bridge two metal centers.

The specific coordination mode adopted will depend on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands ucj.org.ua.

The hydroxyl group at the meta-position of the benzamide ring is expected to significantly influence the coordination chemistry of this compound. While sugar hydroxyl groups are generally poor metal ion binding sites, their participation in coordination is enhanced when supported by a primary binding site researchgate.net. In this case, the thioamide group serves as the primary anchor for the metal ion.

The influence of the hydroxyl group can be manifested in several ways:

Direct Coordination: The oxygen atom of the deprotonated hydroxyl group can act as an additional donor site, leading to a tridentate (O, S, N) coordination mode. This would increase the stability of the resulting metal complex.

Modulation of Electronic Properties: The presence of the electron-donating hydroxyl group can alter the electron density on the aromatic ring and the thioamide group, thereby affecting the ligand's affinity for different metal ions. Studies on other ligands have shown that hydroxyl groups can lead to stronger interactions between the inhibitor and the metal surface acs.org.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for other thioamide-based ligands. A general method involves the reaction of the ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent, often under reflux niscpr.res.indnu.dp.ua. The choice of solvent, temperature, and stoichiometry of the reactants would be critical in determining the final structure and composition of the complex ucj.org.uadnu.dp.ua.

Characterization of the resulting metal complexes would employ a range of spectroscopic and analytical techniques to elucidate their structure and properties.

Table 1: Common Techniques for Characterization of Metal Complexes

| Technique | Information Obtained |

|---|---|

| FT-IR Spectroscopy | Identifies the coordination sites by observing shifts in the vibrational frequencies of the C=S, N-H, and O-H groups upon complexation researchgate.net. |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex and helps in determining its geometry researchgate.net. |

| ¹H and ¹³C NMR Spectroscopy | Used for diamagnetic complexes to determine the structure of the ligand framework and observe changes upon coordination. |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern of the complex. |

| Elemental Analysis (C, H, N, S) | Confirms the empirical formula and stoichiometry of the complex researchgate.net. |

| Magnetic Susceptibility | Determines the magnetic moment of the complex, which helps in deducing the geometry and oxidation state of the metal ion researchgate.net. |

| X-ray Crystallography | Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the precise coordination environment of the metal ion. |

| Conductivity Measurements | Determines the electrolytic or non-electrolytic nature of the complexes in solution researchgate.net. |

Applications of this compound Coordination Compounds

Metal complexes of ligands containing sulfur and nitrogen donor atoms often exhibit interesting catalytic and biological properties nih.govaustinpublishinggroup.com.

Transition metal complexes containing thioamide or thiosemicarbazone ligands have demonstrated significant catalytic activity in various organic transformations icm.edu.pl. These complexes can act as catalysts in reactions such as oxidations, hydrogenations, and cross-coupling reactions nih.govjns.edu.af. The catalytic efficiency is often attributed to the ability of the metal center to exist in multiple oxidation states and the electronic influence of the coordinated ligand. Given that related thiosemicarbazone complexes have been successfully employed as catalysts, it is plausible that this compound metal complexes could also serve as effective catalysts in organic synthesis icm.edu.pljns.edu.af.

The coordination of thioamide-containing ligands to metal ions often enhances their biological activity researchgate.netnih.gov. Metal complexes are known to have a broad spectrum of pharmacological applications, including antibacterial, antifungal, and anticancer activities researchgate.net.

Antimicrobial Activity: Numerous studies have shown that transition metal complexes with thioamide-containing ligands exhibit significant activity against various bacterial and fungal strains, such as Escherichia coli and Staphylococcus aureus researchgate.netsysrevpharm.org. The enhanced activity of the metal complexes compared to the free ligand is often explained by chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the microbial cell membrane researchgate.net.

Anticancer Activity: Metal complexes, particularly those of ruthenium, copper, and nickel, with ligands similar to thioamides have shown promising anticancer properties nih.govmdpi.com. The mechanism of action often involves interaction with DNA or inhibition of critical enzymes within cancer cells.

Table 2: Potential Biological Activities of this compound Metal Complexes

| Metal Ion | Potential Biological Application | Rationale based on Similar Complexes |

|---|---|---|

| Cu(II), Ni(II), Co(II) | Antibacterial, Antifungal | Complexes with N and S donor ligands show broad antimicrobial activity austinpublishinggroup.com. |

| Zn(II) | Antibacterial | Zinc complexes of thioamides have demonstrated antimicrobial properties researchgate.net. |

Future Directions and Research Challenges for 3 Hydroxythiobenzamide

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional methods for synthesizing thioamides, including 3-Hydroxythiobenzamide, have often relied on harsh reaction conditions, toxic reagents like Lawesson's reagent, and hazardous solvents, which are not environmentally friendly. scispace.com The principles of green chemistry are now guiding the development of more sustainable synthetic protocols.

Recent advancements have focused on creating eco-friendly and efficient methods for thioamide synthesis. rsc.org These include:

Water-based Synthesis: Utilizing water as a solvent and molecular oxygen as an oxidant presents a green alternative for the synthesis of thioamide derivatives. rhhz.net

Deep Eutectic Solvents (DES): A green protocol using a choline (B1196258) chloride-urea-based deep eutectic solvent has been developed for thioamide synthesis, offering good-to-excellent yields without the need for an additional catalyst. rsc.org This method is noted for its reduced energy consumption and waste. rsc.org

Ionic Liquids: The use of recyclable ionic liquids, such as 1,8-diazabicyclo scispace.comresearchgate.netundec-7-enium acetate (B1210297) ([DBUH][OAc]), allows for the synthesis of thioamides at room temperature from aryl nitriles and sodium sulfide (B99878). scispace.comrsc.org This method is praised for its mild conditions and the reusability of the ionic liquid. scispace.comrsc.org

Solvent-Free and Catalyst-Free Conditions: Research has shown the viability of synthesizing thioamides under solvent-free conditions, sometimes employing biodegradable catalysts like humic acid. researchgate.net Other approaches have explored ultrasound-assisted synthesis in aqueous mediums without the need for metal catalysts. mdpi.com Microwave-assisted synthesis using catalysts like Montmorillonite K-10 has also been explored to improve reaction times and yields. researchgate.net

These emerging sustainable methods offer a promising path for the environmentally responsible production of this compound and its analogues, a crucial step for its potential large-scale application.

Advanced SAR Studies for Targeted Therapeutic Development

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound, advanced SAR studies are pivotal for designing more potent and selective therapeutic agents.

The core structure of this compound offers multiple points for chemical modification. The hydroxyl (-OH) and thioamide (-CSNH2) groups are key pharmacophores that can be altered to modulate activity. For instance, the hydroxyl group's position and electronic properties are critical. medscape.com

Key areas for future SAR exploration include:

Ring Substitutions: Introducing various substituents on the benzene (B151609) ring can significantly impact lipophilicity, electronic distribution, and steric hindrance, thereby influencing receptor binding and biological activity. mdpi.com

Thioamide Modifications: The thioamide group itself can be modified. For example, N-alkylation or N-acylation can alter the compound's properties.

Conformational Constraints: Introducing conformational rigidity into the molecule, for example through cyclization, can lead to higher affinity and selectivity for a specific biological target. researchgate.net

Systematic exploration of these structural modifications will be crucial for optimizing the therapeutic profile of this compound derivatives, potentially leading to the discovery of new drug candidates with improved efficacy and reduced side effects. nih.gov

Exploration of New Biological Targets and Mechanisms of Action

While this compound is known for its role as a hydrogen sulfide (H₂S) donor, its full spectrum of biological activity is likely broader. researchgate.netacs.org H₂S itself is a gasotransmitter with diverse physiological roles, including vasodilation, anti-inflammatory effects, and cytoprotection. acs.orgnih.gov The ability of this compound derivatives to release H₂S is a key aspect of their therapeutic potential. acs.org

Future research should aim to:

Identify Novel Protein Targets: Employing techniques like chemical proteomics and affinity-based probes can help in identifying new protein binding partners for this compound and its metabolites.

Elucidate Downstream Signaling Pathways: Once a target is identified, it is essential to unravel the downstream signaling cascades that are modulated by the compound. This could involve studying changes in gene expression, protein phosphorylation, and second messenger levels.

Investigate H₂S-Independent Mechanisms: It is also important to explore whether this compound exhibits biological effects that are independent of H₂S release. The core chemical structure may possess intrinsic activity at certain receptors or enzymes.

A deeper understanding of the molecular mechanisms will not only provide a stronger scientific rationale for its therapeutic use but may also uncover new and unexpected applications.

Translational Research and Clinical Potential

The ultimate goal of developing a new therapeutic agent is to translate preclinical findings into clinical benefits for patients. For this compound, this involves a long and rigorous process of translational research.

Key steps in this process include:

Preclinical Development: This stage involves extensive in vitro and in vivo testing in relevant disease models to establish proof-of-concept for efficacy. For example, derivatives of this compound have been investigated for their potential in treating inflammatory conditions and have shown promise in preclinical models. acs.org

Pharmacokinetics and Toxicology: Detailed studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Furthermore, comprehensive toxicology studies are necessary to ensure its safety before it can be administered to humans. medscape.com

Clinical Trials: If a compound shows a favorable preclinical profile, it can advance to clinical trials, which are conducted in phases to evaluate its safety, dosage, and efficacy in humans.

The covalent linkage of 4-hydroxythiobenzamide (B41779) to existing drugs to create new molecular entities with improved properties is a promising strategy that has already entered the research pipeline. drugdiscoverynews.comgoogle.com This approach could potentially enhance the therapeutic index of known drugs by adding the beneficial effects of H₂S release.

The road to clinical application is challenging, but the unique properties of this compound and its derivatives make it a compelling candidate for further investigation and development. Continued research in the areas outlined above will be critical in unlocking its full therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。